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Spectroscopic Profile of 1-Cyclopropyl-2nitrobenzene: A Technical Guide

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Compound of Interest		
Compound Name:	1-Cyclopropyl-2-nitrobenzene	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-cyclopropyl-2-nitrobenzene**. The information presented herein has been compiled from various sources to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, analysis, and drug development.

Chemical Structure and Properties

IUPAC Name: **1-Cyclopropyl-2-nitrobenzene** Molecular Formula: C₉H₉NO₂ Molecular Weight: 163.17 g/mol [1] CAS Number: 10292-65-6[1]

The structure of **1-cyclopropyl-2-nitrobenzene**, characterized by a nitro-substituted benzene ring attached to a cyclopropyl group, is a key determinant of its spectroscopic properties. The electron-withdrawing nature of the nitro group and the strained three-membered ring of the cyclopropyl substituent significantly influence the chemical environment of the constituent atoms, which is reflected in its NMR, IR, and MS spectra.

Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, experimentally verified ¹H and ¹³C NMR dataset for **1-cyclopropyl-2nitrobenzene** is not readily available in the public domain, analysis of related compounds and



general principles of NMR spectroscopy allow for a reliable prediction of the expected spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclopropyl protons.

- Aromatic Protons: The four protons on the benzene ring will appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro group. The ortho-substitution pattern will lead to a complex splitting pattern, likely a series of multiplets.
- Cyclopropyl Protons: The protons of the cyclopropyl group will be observed in the upfield region. The methine proton (CH) directly attached to the benzene ring is expected to be a multiplet. The four methylene protons (CH₂) of the cyclopropyl ring will likely appear as two distinct multiplets due to their diastereotopic nature.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Based on available data for similar structures, the following chemical shift regions are anticipated.[1]

Carbon Atom	Expected Chemical Shift (ppm)
C (Aromatic, attached to NO ₂)	148 - 152
C (Aromatic, attached to cyclopropyl)	135 - 140
CH (Aromatic)	120 - 135
CH (Cyclopropyl)	15 - 25
CH ₂ (Cyclopropyl)	5 - 15

Infrared (IR) Spectroscopy



The infrared spectrum of **1-cyclopropyl-2-nitrobenzene** is characterized by the vibrational frequencies of its functional groups. A vapor-phase IR spectrum is available, though specific peak values are not detailed in readily accessible sources.[1] Key expected absorption bands include:

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
Nitro (NO ₂)	Asymmetric Stretch	1500 - 1560
Nitro (NO ₂)	Symmetric Stretch	1335 - 1370
Aromatic C-H	Stretch	3000 - 3100
Aromatic C=C	Stretch	1450 - 1600
Cyclopropyl C-H	Stretch	~3000

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. GC-MS data for **1-cyclopropyl-2-nitrobenzene** indicates the following significant peaks.[1]

m/z	Relative Intensity	Possible Fragment
163	-	[M]+ (Molecular Ion)
135	Top Peak	[M-NO] ⁺
91	2nd Highest	[C ₇ H ₇]+ (Tropylium ion)
77	3rd Highest	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

While specific experimental details for the acquisition of the referenced data are not available, the following are general protocols typically employed for the spectroscopic analysis of nitroaromatic compounds.



NMR Spectroscopy

A sample of **1-cyclopropyl-2-nitrobenzene** (typically 5-25 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum would be recorded on a spectrometer operating at a standard frequency (e.g., 300, 400, or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

IR Spectroscopy

For a vapor-phase IR spectrum, a small amount of the liquid sample would be injected into a heated gas cell within an FTIR spectrometer. The spectrum is recorded as the infrared beam passes through the vaporized sample. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr) and analyzed directly.

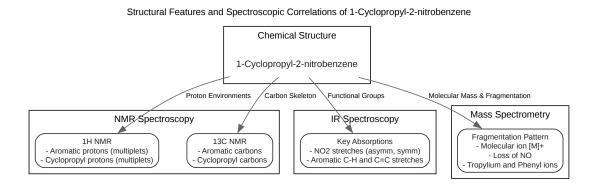
Gas Chromatography-Mass Spectrometry (GC-MS)

The sample would be injected into a gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Logical Relationships and Structure

The chemical structure of **1-cyclopropyl-2-nitrobenzene** dictates the observed spectroscopic data. The following diagram illustrates the key structural features and their expected influence on the spectra.





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Caption: Key structural components of **1-cyclopropyl-2-nitrobenzene** and their corresponding spectroscopic signatures.

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References

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